Synthesis and Characterization of 1-Methyl-1H-pyrazole-4-boronic acid: A Technical Guide
Synthesis and Characterization of 1-Methyl-1H-pyrazole-4-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of 1-Methyl-1H-pyrazole-4-boronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details synthetic methodologies, experimental protocols, and comprehensive characterization data.
Introduction
1-Methyl-1H-pyrazole-4-boronic acid and its derivatives are important reagents in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] The pyrazole motif is a common feature in many biologically active compounds, and the boronic acid functional group allows for the efficient formation of carbon-carbon and carbon-heteroatom bonds. This makes 1-Methyl-1H-pyrazole-4-boronic acid a key intermediate in the synthesis of various therapeutic agents, including kinase inhibitors for the treatment of cancer and other diseases.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of 1-Methyl-1H-pyrazole-4-boronic acid is presented below.
| Property | Value | Reference |
| CAS Number | 847818-55-7 | [4] |
| Molecular Formula | C₄H₇BN₂O₂ | [4][5] |
| Molecular Weight | 125.92 g/mol | [4][5] |
| Appearance | Off-white solid | [2] |
| Boiling Point | 323 °C | [2] |
| Density | 1.23 g/cm³ | [2] |
| pKa | 7.77 ± 0.10 (Predicted) | [2] |
Synthesis Methodologies
The synthesis of 1-Methyl-1H-pyrazole-4-boronic acid can be achieved through its pinacol ester intermediate, 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester. Two primary synthetic routes to this intermediate are outlined below.
Route 1: Methylation of Pyrazole-4-boronic acid pinacol ester
This method involves the direct methylation of commercially available or synthesized 4-pyrazoleboronic acid pinacol ester.
Caption: Methylation of 4-pyrazoleboronic acid pinacol ester.
Route 2: Borylation of 4-Bromo-1-methylpyrazole
This approach involves a palladium-catalyzed borylation of 4-bromo-1-methylpyrazole with a diboron reagent.
Caption: Borylation of 4-bromo-1-methylpyrazole.
Experimental Protocols
Synthesis of 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester from 4-Pyrazoleboronic acid pinacol ester[6]
Materials:
-
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (0.40 g, 2.06 mmol)
-
Sodium hydride (NaH) (0.100 g, 4.12 mmol)
-
Methyl iodide (0.25 mL, 4.12 mmol)
-
Tetrahydrofuran (THF) (10 mL)
-
Saturated NH₄Cl solution (20 mL)
-
Ethyl acetate (2 x 50 mL)
-
Brine (20 mL)
-
Sodium sulfate
Procedure:
-
To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in THF, add NaH followed by methyl iodide at 0°C.
-
Stir the reaction mixture at ambient temperature for 4 hours.
-
Quench the reaction with saturated NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
The resulting product is obtained as a yellow viscous liquid.
Yield: 93.00% (0.40 g).[6]
Characterization Data
The synthesized 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester can be characterized by various spectroscopic techniques.
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
| Property | Value | Reference |
| CAS Number | 761446-44-0 | [7] |
| Molecular Formula | C₁₀H₁₇BN₂O₂ | [7] |
| Molecular Weight | 208.07 g/mol | [7] |
| Appearance | Solid | [8] |
| Melting Point | 59-64 °C | [8] |
¹H NMR Data (400 MHz, CDCl₃): [6]
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.77 | s | 1H | Pyrazole-H |
| 7.65 | s | 1H | Pyrazole-H |
| 3.91 | s | 3H | N-CH₃ |
| 1.31 | s | 12H | Pinacol-CH₃ |
LCMS (Method-D): [6]
-
Retention time: 1.58 min
-
[M+1]⁺: 209.1
Hydrolysis to 1-Methyl-1H-pyrazole-4-boronic acid
The final product, 1-Methyl-1H-pyrazole-4-boronic acid, can be obtained by the hydrolysis of its pinacol ester. This is typically achieved by treating the ester with an aqueous acid or base.
Caption: Hydrolysis of the pinacol ester to the boronic acid.
Conclusion
This guide has provided a comprehensive overview of the synthesis and characterization of 1-Methyl-1H-pyrazole-4-boronic acid. The detailed experimental protocols and characterization data serve as a valuable resource for researchers in organic synthesis and drug discovery. The methodologies described are robust and can be readily implemented in a laboratory setting.
References
- 1. nbinno.com [nbinno.com]
- 2. 1-Methyl-1H-pyrazole-4-boronic acid Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. (1-Methyl-1H-pyrazol-4-yl)boronic acid | 847818-55-7 | FM139696 [biosynth.com]
- 5. 1-Methyl-1H-pyrazole-4-boronic acid | C4H7BN2O2 | CID 11263501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Methyl-4-pyrazole boronic acid pinacol ester synthesis - chemicalbook [chemicalbook.com]
- 7. 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | C10H17BN2O2 | CID 2773987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Methylpyrazole-4-boronic acid pinacol ester 95 761446-44-0 [sigmaaldrich.com]




